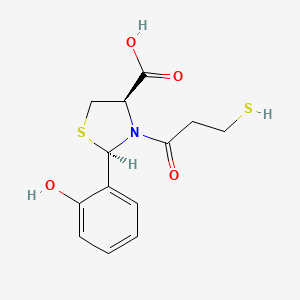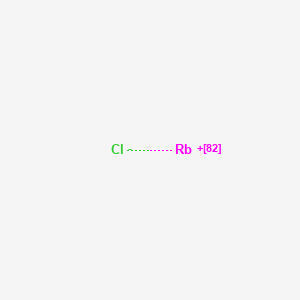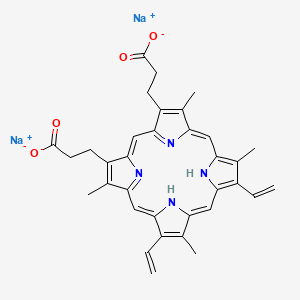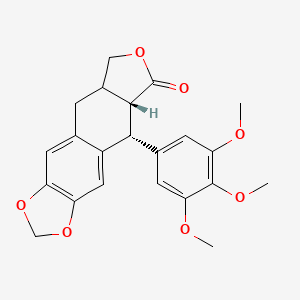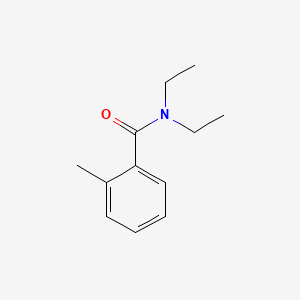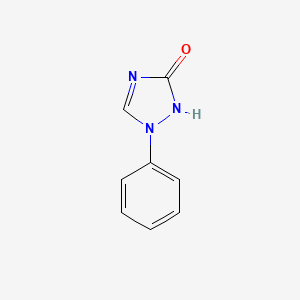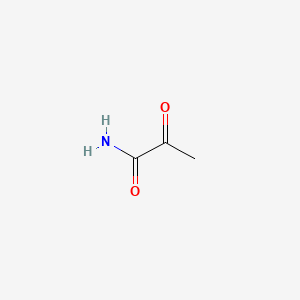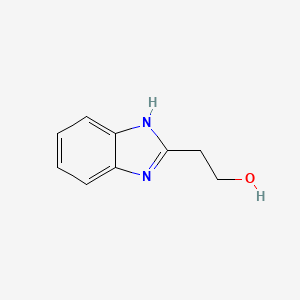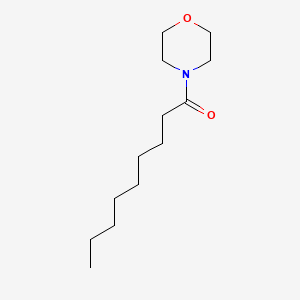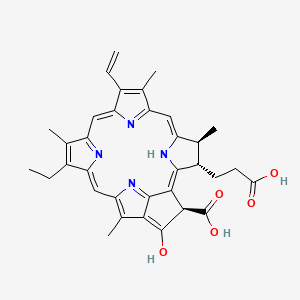
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13(2)-carboxypyropheophorbide a is a pheophorbide. It is a conjugate acid of a 13(2)-carboxypyropheophorbide a(2-).
Scientific Research Applications
Photodynamic Anticancer Activities
3-Phorbinepropanoic acid, particularly in its form as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid, has demonstrated potential in photodynamic therapy (PDT) for cancer treatment. A study by Klimenko et al. (2023) identified this compound in the Pacific brittle star Ophiura sarsii, showing its effectiveness in producing singlet oxygen upon photoinduction and its phototoxicity against triple-negative breast cancer BT-20 cells. This finding suggests the compound's potential as a natural photosensitizer for PDT applications in cancer therapy Klimenko et al., 2023.
Enthalpies and Heat Capacities Studies
Another aspect of 3-Phorbinepropanoic acid research involves its physical and chemical properties. Kustov et al. (2018) conducted a study on the enthalpies and heat capacities of solution of methylpheophorbide, which includes the compound . This research highlights the solvation features of potential photosensitizers, providing insights into their behavior in different environments, which is critical for their application in therapies such as PDT Kustov et al., 2018.
Isolation and Structure Elucidation
The isolation and structure elucidation of 3-Phorbinepropanoic acid are also essential for its application in scientific research. Klimenko et al. (2020) conducted a study that resulted in the isolation of an unusual porphyrin derivative possessing strong cytotoxic activity, identified as (3S,4S)-14-Ethyl-9-(hydroxymethyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoic acid. This work contributes to the understanding of the structure and potential applications of this compound in targeted anti-cancer therapies Klimenko et al., 2020.
Applications in Breast Cancer and Glioblastoma Models
Further research by Klimenko et al. (2022) explored the use of 3-Phorbinepropanoic acid in photodynamic therapy for breast cancer and glioblastoma models. The study highlighted its potent phototoxicity against various cancer cell lines and its effectiveness in inducing necrotic ablation of brain tumors in a mouse model of glioblastoma. This positions the compound as a promising natural product-based photodynamic therapeutic Klimenko et al., 2022.
properties
CAS RN |
72939-69-6 |
|---|---|
Product Name |
3-Phorbinepropanoic acid, 21-carboxy-9-ethenyl-14-ethyl-4,8,13,18-tetramethyl-20-oxo-, (3S,4S,21R)- |
Molecular Formula |
C34H34N4O5 |
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(3R,21S,22S)-22-(2-carboxyethyl)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylic acid |
InChI |
InChI=1S/C34H34N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(39)40)31(37-23)29-30(34(42)43)33(41)28-17(6)24(38-32(28)29)13-26-19(8-2)15(4)22(36-26)12-25(18)35-21/h7,11-13,16,20,30,37,41H,1,8-10H2,2-6H3,(H,39,40)(H,42,43)/t16-,20-,30+/m0/s1 |
InChI Key |
GQVAZHASYFESNP-KGFWSFAHSA-N |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)O)O)C)C |
Other CAS RN |
72939-69-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



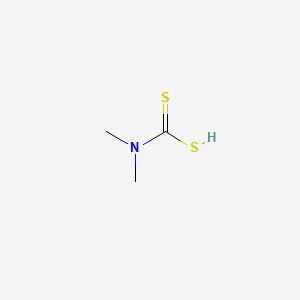
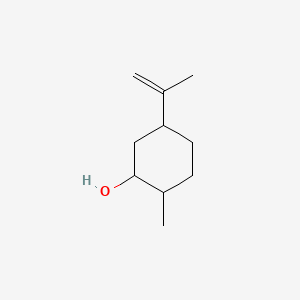
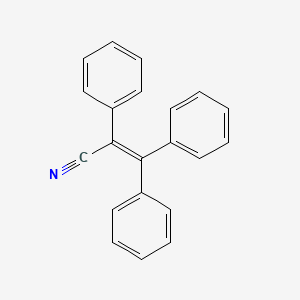
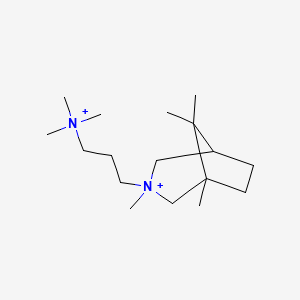
![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)
